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molecular formula C10H9FN4S B8303871 4-(3-Fluoropyrazin-2-yl)-2-methyl-6-(methylthio)pyrimidine

4-(3-Fluoropyrazin-2-yl)-2-methyl-6-(methylthio)pyrimidine

Cat. No. B8303871
M. Wt: 236.27 g/mol
InChI Key: UPEOYHXSCMFGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

A glass microwave reaction vessel was charged with 4-iodo-2-methyl-6-(methylthio)pyrimidine (266 mg, 1.000 mmol), 2-fluoro-3-(tributylstannyl)pyrazine (387 mg, 1.000 mmol) and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.100 mmol) in toluene (3 mL). The reaction mixture was stirred and heated in an Emrys Optimizer microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden) at 140° C. for 40 min. The solvent was removed in vacuo and the residue was purified by silica gel chromatography eluting with 40% EtOAc/hexanes to give 4-(3-fluoropyrazin-2-yl)-2-methyl-6-(methylthio)pyrimidine (28 mg, 0.119 mmol, 12% yield). 1H NMR (300 MHz, CDCl3) δ 8.68 (s, 1H); 8.32 (s, 1H); 7.67 (s, 1H); 2.79 (s, 3H); 2.63 (s, 3H). m/z (ESI, +ve ion) 237.1 (M+H)+.
Quantity
266 mg
Type
reactant
Reaction Step One
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([CH3:10])[N:3]=1.[F:11][C:12]1[C:17]([Sn](CCCC)(CCCC)CCCC)=[N:16][CH:15]=[CH:14][N:13]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:11][C:12]1[C:17]([C:2]2[CH:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([CH3:10])[N:3]=2)=[N:16][CH:15]=[CH:14][N:13]=1 |^1:41,43,62,81|

Inputs

Step One
Name
Quantity
266 mg
Type
reactant
Smiles
IC1=NC(=NC(=C1)SC)C
Name
Quantity
387 mg
Type
reactant
Smiles
FC1=NC=CN=C1[Sn](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
116 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 40% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CN1)C1=NC(=NC(=C1)SC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.119 mmol
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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